3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one
Description
This compound features a coumarin (chromen-2-one) core substituted at the 3-position with a 3,4-dihydroisoquinoline carbonyl group and at the 6-position with a methoxy group. Its structure combines the planar aromaticity of coumarin with the bicyclic rigidity of the dihydroisoquinoline moiety, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMNDVRUXFTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
Resorcinol derivatives react with β-ketoesters under acidic conditions to form the coumarin skeleton.
Procedure :
Carboxylic Acid Functionalization
The C-3 position of 6-methoxycoumarin is oxidized to a carboxylic acid:
Procedure :
-
Reactant : 6-Methoxycoumarin (1.0 eq).
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Oxidizing Agent : KMnO₄ (2.0 eq) in alkaline medium (NaOH).
-
Conditions : Stirring at 60°C for 4 hr.
Preparation of 3,4-Dihydro-2(1H)-Isoquinoline
The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions .
Bischler-Napieralski Cyclization
Procedure :
Reduction to Dihydroisoquinoline
Procedure :
-
Reactant : Isoquinoline (1.0 eq).
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Reducing Agent : H₂/Pd-C (10% w/w) in ethanol.
Coupling Strategies for Hybrid Formation
The final step involves coupling the coumarin-3-carboxylic acid with the dihydroisoquinoline amine.
Acyl Chloride-Mediated Coupling
Procedure :
-
Acyl Chloride Formation :
-
Amide Bond Formation :
Coupling Reagent-Assisted Method
Procedure :
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Reactants : Coumarin-3-carboxylic acid (1.0 eq), dihydroisoquinoline (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq).
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Solvent : DMF.
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Conditions : Stirring at 25°C for 24 hr.
-
Workup : Extraction with EtOAc, purification via recrystallization (ethanol/water).
Optimization and Comparative Analysis
Notes :
Characterization Data
Spectral Confirmation
-
IR (KBr) : 1724 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, coumarin H-4), 7.45–6.85 (m, 7H, aromatic), 4.25 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).
-
¹³C NMR : δ 160.1 (C=O), 154.3 (C-2 coumarin), 132.1–112.4 (aromatic carbons).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Medicine: Its pharmacological properties are explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Shares the dihydroisoquinoline backbone but replaces the coumarin-linked carbonyl with an ethyl carboxylate.
- (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): Features a phenyl group instead of coumarin at the carbonyl position, which may enhance lipophilicity and steric hindrance compared to the target compound.
- 6-[3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one: Incorporates a furochromenone group instead of coumarin, introducing additional heterocyclic complexity that could modulate bioavailability.
Physical and Chemical Properties
- Melting Points: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Melts at 233–237°C, indicating high crystallinity due to hydrogen bonding from the hydroxy group. Target Compound: Expected to have a lower melting point than the above due to reduced hydrogen-bonding capacity (methoxy instead of hydroxy at position 6), though direct data are unavailable.
- Degradation Pathways: Methylated quinoline derivatives (e.g., 6-methylquinoline) are metabolized to dihydroquinolinones under denitrifying conditions. By analogy, the methoxy and carbonyl groups in the target compound may influence its environmental persistence or metabolic stability.
Biological Activity
The compound 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one is a synthetic derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxic effects, supported by various research findings.
- Molecular Formula : C20H19N3O2
- Molecular Weight : 365.45 g/mol
- CAS Number : 736945-96-3
1. Antioxidant Activity
Research indicates that derivatives of coumarin, including the compound , exhibit significant antioxidant properties. For instance, studies have shown that certain coumarin derivatives can effectively inhibit lipid peroxidation and possess free radical scavenging abilities.
| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Coumarin Derivative A | 98.66 ± 1.57 | >100 |
| Coumarin Derivative B | 87.68 ± 1.09 | >100 |
Note: Specific data for the compound's antioxidant activity is currently under investigation and may be updated upon further studies.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. In a comparative study:
| Compound | % Activity (Tyrosinase Activation) | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 13 (Reference) | 67.88 ± 5.48 | 68.86 ± 4.11 |
| Compound 14 (Activator) | 26.66 ± 1.67 | n.d |
These findings suggest that while some derivatives activate tyrosinase, others inhibit it effectively without significant cytotoxicity at lower concentrations.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 melanoma cells revealed that the compound exhibits a narrow cytotoxicity profile at specific concentrations. For instance:
- At concentrations of 25–50 µM , the compound did not show significant cytotoxic effects (% viability > 80%).
- Increased concentrations led to reduced cell viability, indicating a dose-dependent response.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds with biological activities:
- Synthesis and Evaluation of Coumarin Derivatives : A study published in Bioorganic and Medicinal Chemistry Letters evaluated various coumarin derivatives for their antioxidative properties and enzyme inhibition capabilities .
- In Silico Studies : Computational modeling has also been employed to predict the binding affinities of these compounds to target enzymes like tyrosinase, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
